cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
Structural Overview and IUPAC Nomenclature
cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative characterized by a unique stereochemical arrangement and functional group composition. Its IUPAC name, (1R,3S)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid , reflects its structural features:
- A cyclopentane ring with a carboxylic acid group at position 1.
- A 2-(4-bromophenyl)-2-oxoethyl substituent at position 3.
- A cis-configuration between the carboxylic acid and ketone-bearing side chain.
The molecular formula is C$${14}$$H$${15}$$BrO$$_{3}$$ , with a molecular weight of 311.17 g/mol and a CAS registry number of 733740-34-6 .
| Property | Value |
|---|---|
| Molecular Formula | C$${14}$$H$${15}$$BrO$$_{3}$$ |
| Molecular Weight | 311.17 g/mol |
| CAS Number | 733740-34-6 |
| IUPAC Name | (1R,3S)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
| Key Functional Groups | Carboxylic acid, ketone, bromophenyl |
The cyclopentane ring adopts a non-planar conformation, with the carboxylic acid and ketone groups positioned cis to each other, creating a sterically defined spatial arrangement.
Historical Context in Cyclopentane Carboxylic Acid Derivatives Research
Cyclopentane carboxylic acid derivatives have long been studied for their versatility in medicinal chemistry and materials science. Early research focused on cyclopentane-1,3-diones as carboxylic acid bioisosteres due to their similar pKa values and hydrogen-bonding capabilities. For example, cyclopentane-1,3-dione derivatives were shown to act as thromboxane A2 receptor antagonists, demonstrating nanomolar binding affinities comparable to their carboxylic acid counterparts.
The introduction of halogenated aryl groups, such as the 4-bromophenyl moiety, emerged as a strategy to enhance lipophilicity and target binding specificity. This innovation was pivotal in developing protease inhibitors and kinase modulators. The compound This compound represents a convergence of these advancements, combining stereochemical precision with functional group optimization for potential pharmacological applications.
Significance of Stereochemical Configuration in Functionalized Cyclopentanes
The cis-configuration of this compound is critical for its physicochemical and biological properties. Stereochemical control in cyclopentane derivatives ensures:
- Optimal Hydrogen-Bonding Geometry : The spatial proximity of the carboxylic acid and ketone groups facilitates intramolecular hydrogen bonding, stabilizing the enol-ketone tautomer and influencing acidity.
- Enhanced Target Binding : In thromboxane receptor antagonists, cis-configured cyclopentane derivatives exhibit higher binding affinities due to complementary interactions with hydrophobic pockets.
- Synthetic Precision : Rhodium-catalyzed annulation cascades enable stereoselective synthesis of cyclopentanes with up to four contiguous stereocenters, underscoring the importance of chirality in complex molecule construction.
For instance, studies on cyclopentane-1,2-dione bioisosteres revealed that stereochemical fidelity is essential for maintaining activity profiles akin to parent carboxylic acids. The cis-arrangement in This compound likely enhances its metabolic stability and membrane permeability compared to trans-isomers.
Properties
IUPAC Name |
(1R,3S)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAFCGSAOYFALU-GXSJLCMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with cyclopentanone under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of cyclopentane carboxylic acids exhibit significant anticancer properties. For instance, compounds similar to cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid have been evaluated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Neuraminidase Inhibition
The compound has been investigated for its potential as a neuraminidase inhibitor, which is crucial in the treatment of viral infections such as influenza. Research suggests that structurally similar compounds can effectively inhibit neuraminidase activity, thereby preventing viral replication .
Anti-inflammatory Properties
There is evidence suggesting that cyclopentane derivatives possess anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory disorders. The presence of the carboxylic acid moiety is believed to play a significant role in mediating these effects .
Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic synthesis .
Synthesis of Heterocycles
The compound can be utilized in the synthesis of heterocyclic compounds through reactions such as cycloaddition and nucleophilic substitution. These heterocycles are often biologically active and are used in pharmaceuticals .
Case Study 1: Anticancer Compound Development
In a study published by the American Chemical Society, researchers synthesized derivatives of cyclopentane carboxylic acids and evaluated their anticancer activity against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
Case Study 2: Neuraminidase Inhibitor Research
A patent application highlighted the synthesis of bromophenyl-substituted cyclopentanes as neuraminidase inhibitors. The study demonstrated that these compounds could effectively reduce viral load in vitro, suggesting their potential use in antiviral therapies .
Mechanism of Action
The mechanism of action of cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Features
The compound shares structural similarities with other cyclopentane-carboxylic acid derivatives but differs in the substituent on the ketone group. Key analogs include:
Key Observations :
- Hydrogen Bonding : All analogs exhibit intermolecular C–H···O hydrogen bonds, forming dimeric structures. The bromophenyl derivative’s dimeric motif (R²(10) graph-set) is stabilized by weak C–H···O interactions, similar to related 2-(4-bromophenyl)-2-oxoethyl esters .
Physicochemical Properties
Melting Points and Solubility:
- The target compound’s bromine atom increases molecular weight and polar surface area, likely elevating its melting point compared to non-halogenated analogs.
- The trifluoromethyl analog (C₁₅H₁₅F₃O₃) has lower solubility in aqueous media due to the hydrophobic CF₃ group , whereas the methoxy-substituted derivative (C₁₅H₁₈O₄) may exhibit improved solubility in organic solvents .
Acid Strength:
- The electron-withdrawing bromine and ketone groups in the target compound increase the acidity of the carboxylic acid (lower pKa) compared to the methoxy-substituted analog, where electron-donating effects reduce acidity .
Biological Activity
The compound cis-3-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS No. 733740-34-6) is a cyclopentane derivative featuring a bromophenyl group and a carboxylic acid functional group. Its unique structure suggests potential biological activities that merit investigation, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C14H15BrO3
- Molecular Weight : 311.17 g/mol
- Boiling Point : 464.7 ± 20.0 °C (predicted)
- Density : 1.453 ± 0.06 g/cm³ (predicted)
- pKa : 4.67 ± 0.40 (predicted) .
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature, but its structural components suggest several potential mechanisms of action:
- Anticancer Activity : Compounds with similar structural motifs have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives of bromophenyl compounds have shown efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth .
- Anti-inflammatory Properties : The presence of the carboxylic acid group can enhance the compound's ability to interact with biological systems, potentially leading to anti-inflammatory effects, as observed in other carboxylic acid derivatives .
- Neuroprotective Effects : Some studies indicate that compounds with similar structural features may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress .
Table 1: Comparative Biological Activities of Related Compounds
Mechanistic Studies
Research on related compounds suggests that the bromophenyl moiety may enhance binding affinity to specific receptors or enzymes involved in disease pathways. For example, brominated compounds have been shown to interact with the p53-MDM2 pathway, which is crucial in cancer biology .
Q & A
Basic: What synthetic methodologies are recommended for preparing cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid?
Answer:
The synthesis can be approached via cyclization of bromophenyl-containing precursors using acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) has been employed to cyclize keto-acid intermediates in analogous cyclopentane-carboxylic acid syntheses . Additionally, coupling 4-bromophenylacetic acid (CAS RN 1878-68-8, referenced in ) with cyclopentane derivatives through Friedel-Crafts acylation or esterification followed by hydrolysis could yield the target compound. Purification steps should involve recrystallization or preparative HPLC to isolate the cis-isomer.
Basic: How can the stereochemistry and structural conformation of this compound be confirmed?
Answer:
X-ray crystallography is the gold standard for confirming stereochemistry. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Comparative analysis with structurally related compounds, such as 2-(4-bromophenyl)-2-oxoethyl esters (e.g., ), can validate bond angles and torsional strain in the cyclopentane ring. Complementary techniques like NMR (e.g., NOESY for spatial proximity) and polarimetry can corroborate crystallographic findings.
Basic: What experimental protocols are recommended for determining physicochemical properties like LogP?
Answer:
Experimental LogP can be determined via reversed-phase HPLC using a C18 column and a water-acetonitrile gradient. For instance, a reported LogP of 3.02 for a chlorophenyl analog ( ) was likely derived via this method. Computational methods (e.g., ChemAxon or ACD/Labs) should be cross-validated with experimental data to address discrepancies caused by substituent electronic effects (e.g., bromo vs. chloro groups).
Advanced: How can researchers resolve contradictions between computational and experimental structural data?
Answer:
Discrepancies often arise from force field inaccuracies in computational models. To resolve these:
Refine computational parameters using high-resolution X-ray data (e.g., SHELXL-refined structures ).
Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with experimental bond lengths/angles.
Validate dynamic behavior via molecular dynamics (MD) simulations, especially for flexible cyclopentane rings.
Cross-reference with structurally similar compounds (e.g., ’s crystallographic data for 2-(4-bromophenyl)-2-oxoethyl derivatives).
Advanced: What strategies optimize crystallization for challenging cyclopentane-carboxylic acid derivatives?
Answer:
- Solvent selection: Use mixed solvents (e.g., ethanol/water) to modulate solubility.
- Seeding: Introduce microcrystals of analogous compounds (e.g., ’s spirocyclic analogs) to induce nucleation.
- Temperature gradients: Slow cooling from 40°C to 4°C minimizes disorder.
- Twinned data handling: SHELXL’s TWIN/BASF commands can refine twinned crystals .
Advanced: How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
Answer:
Bioisosteric replacement: Substitute the 4-bromophenyl group with chloro or methyl groups (e.g., ) to assess electronic effects.
Conformational analysis: Use NMR-derived torsional constraints or X-ray data to correlate ring puckering with activity.
Docking studies: Parameterize docking software (e.g., AutoDock Vina) with crystallographic data from to predict target binding.
Advanced: What analytical methods are critical for detecting decomposition or isomerization during storage?
Answer:
- Stability-indicating HPLC: Use a C18 column with UV detection (λ = 254 nm) to monitor degradation peaks.
- Chiral HPLC: Track cis-to-trans isomerization using amylose-based columns.
- Mass spectrometry (HRMS): Confirm molecular integrity (e.g., exact mass 327.4174 g/mol for related compounds, ).
Advanced: How can researchers validate the purity of synthesized batches for publication?
Answer:
- Combined spectral analysis: ¹H/¹³C NMR, FTIR (for carboxylic acid C=O stretch ~1700 cm⁻¹), and HRMS.
- Elemental analysis: Match calculated vs. experimental C/H/N/Br percentages (e.g., C₂₀H₂₅NO₃Br requires C 54.56%, H 5.72% ).
- Thermogravimetric analysis (TGA): Assess thermal stability and residual solvents.
Advanced: What computational tools are recommended for predicting metabolic pathways?
Answer:
- CYP450 docking: Use SwissADME or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., bromophenyl ring).
- Metabolite identification: Compare with known metabolites of cyclopentane-carboxylic acids (e.g., ’s cis-3-(Boc-amino)cyclopentanecarboxylic acid).
Advanced: How should researchers address conflicting biological activity data across studies?
Answer:
- Dose-response validation: Re-test activity in standardized assays (e.g., IC₅₀ determination).
- Batch purity audit: Re-analyze old batches for isomerization or degradation.
- Target selectivity profiling: Use kinome-wide screening to rule off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
